molecular formula C7H8Br3N B2479243 3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide CAS No. 2344685-73-8

3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide

Cat. No.: B2479243
CAS No.: 2344685-73-8
M. Wt: 345.86
InChI Key: FGBXAXUCBJLUDU-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine atoms attached to the pyridine ring and a methyl group. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide typically involves the bromination of 2-(bromomethyl)-6-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dehalogenated pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are typical.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, allowing the formation of new bonds with nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the methyl group on the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(bromomethyl)propionic acid
  • 3-Bromo-2-methylpyridine
  • 2-Bromo-3-(bromomethyl)pyridine

Uniqueness

3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide is unique due to the specific positioning of the bromine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3-bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N.BrH/c1-5-2-3-6(9)7(4-8)10-5;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBXAXUCBJLUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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